molecular formula C8H11ClN2O3 B13482289 2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride

2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride

Cat. No.: B13482289
M. Wt: 218.64 g/mol
InChI Key: ZZJXQLUOJCMBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride (C₈H₁₁ClN₂O₃, MW 218.64) is a small-molecule compound featuring a four-membered azetidine ring fused with a 1,2-oxazole heterocycle and an acetic acid moiety . The oxazole ring contributes aromaticity and hydrogen-bonding capacity, while the azetidine’s strained structure may enhance metabolic stability compared to larger saturated rings.

Properties

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.64 g/mol

IUPAC Name

2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid;hydrochloride

InChI

InChI=1S/C8H10N2O3.ClH/c11-7(12)3-8(4-9-5-8)6-1-2-13-10-6;/h1-2,9H,3-5H2,(H,11,12);1H

InChI Key

ZZJXQLUOJCMBDY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC(=O)O)C2=NOC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride typically involves the formation of the oxazole and azetidine rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized through the cyclization of α-haloketones with amides, while the azetidine ring can be formed via the cyclization of β-amino alcohols with suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The oxazole and azetidine rings can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analysis

  • Ring Systems : The target compound’s azetidine ring (4-membered) imposes greater conformational rigidity compared to piperidine (6-membered) or pyrrolidine (5-membered) analogs . This rigidity may reduce entropic penalties during target binding, enhancing affinity.
  • Heterocyclic Substituents : The 1,2-oxazole group in the target differs from triazole analogs (e.g., compounds in ). Oxazoles are less polar than triazoles but more metabolically stable due to reduced susceptibility to oxidative degradation.
  • Functional Groups : The acetic acid moiety in the target and some analogs (e.g., ) enhances water solubility, whereas ester derivatives (e.g., ) may exhibit improved membrane permeability but require hydrolysis for activation.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides. The hydroxylated triazole analog may further improve solubility via hydrogen bonding.
  • Metabolic Stability : The oxazole ring’s aromaticity likely confers resistance to enzymatic degradation compared to triazole-containing compounds, which are prone to oxidation .

Biological Activity

The compound 2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride is a novel chemical entity with potential applications in medicinal chemistry. Its unique structure features an azetidine ring and an oxazole moiety, which contribute to its biological activity. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₃H₁₈N₂O₅
  • Molecular Weight : 282.29 g/mol
  • CAS Number : 2551119-34-5

Structural Features

The structural composition of this compound includes:

  • An azetidine ring that enhances its pharmacological properties.
  • An oxazole ring that is known for its biological activities, particularly in neurodegenerative disease research.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the oxazole moiety may facilitate interactions with various pathways involved in disease processes.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzoxazole have shown cytotoxic effects against various cancer cell lines, including:

Cancer TypeCell Lines TestedReference
Breast CancerMCF-7, MDA-MB-231Gutti et al., 2019
Lung CancerA549Bernard et al., 2014
Liver CancerHepG2Kakkar et al., 2018
Prostate CancerPC3Reddy et al., 2016

Case Studies

  • Neurodegenerative Diseases : Research has shown that compounds containing oxazole rings are being investigated for their potential to treat conditions such as Alzheimer's disease. These studies focus on the ability of these compounds to inhibit amyloid-beta aggregation and tau phosphorylation.
  • Cancer Research : A study examining the cytotoxic effects of similar compounds found that they could induce apoptosis in cancer cells through mitochondrial pathways. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

Antioxidant Activity

Research indicates that derivatives of oxazole can exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is a contributing factor in various diseases.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
  • Oxazole Ring Introduction : The oxazole ring is often introduced via cyclization reactions involving nitriles and α-haloketones.
  • Protection of Functional Groups : The tert-butoxycarbonyl (Boc) group is commonly used to protect amine functionalities during synthesis.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized using reagents like potassium permanganate.
  • Reduction : Reduction reactions can convert carbonyl groups to alcohols using agents like lithium aluminum hydride.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride, and how can reaction yields be optimized?

Answer:
The synthesis typically involves cyclization of azetidine precursors followed by functionalization with oxazole and acetic acid moieties. Key steps include:

  • Azetidine Formation : Use of tert-butyl carbamate (Boc)-protected intermediates to stabilize the strained azetidine ring during synthesis .
  • Oxazole Coupling : Employing palladium-catalyzed cross-coupling or Huisgen cycloaddition for oxazole introduction .
  • Yield Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading). For example, fractional factorial designs can identify critical factors like solvent polarity (e.g., DMF vs. THF) and reaction time .

Advanced: How can computational chemistry predict the reactivity of the oxazole-azetidine moiety in nucleophilic substitution reactions?

Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) are used to:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the oxazole ring .
  • Simulate transition states for azetidine ring-opening reactions, guiding solvent selection (e.g., polar aprotic solvents stabilize charge separation) .
  • Compare activation energies for alternative pathways (e.g., SN1 vs. SN2 mechanisms) to prioritize synthetic routes .

Basic: What spectroscopic and chromatographic techniques validate the structural integrity of this compound?

Answer:

  • NMR : 1^1H NMR confirms azetidine ring protons (δ 3.5–4.5 ppm) and oxazole protons (δ 7.0–8.5 ppm). 13^{13}C NMR distinguishes the acetic acid carbonyl (~170 ppm) from oxazole carbons .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar impurities .
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of HCl) .

Advanced: How can contradictory data in biological assays (e.g., target receptor binding) be resolved?

Answer: Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Combine SPR (surface plasmon resonance) for affinity measurements with cellular cAMP assays to confirm functional activity .
  • Proteomic Profiling : Use affinity pulldown followed by LC-MS/MS to identify non-target protein interactions .
  • Dose-Response Analysis : Fit data to Hill equations to distinguish allosteric vs. competitive binding modes .

Basic: What safety protocols are critical when handling this compound in aqueous reactions?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (risk of irritation per GHS Category 2) .
  • Ventilation : Use fume hoods during weighing and reactions to avoid inhalation of HCl vapors .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What strategies improve the compound’s stability in long-term biological studies?

Answer:

  • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the azetidine ring .
  • Formulation : Encapsulate in cyclodextrin or liposomes to shield the oxazole moiety from enzymatic degradation .
  • Stability-Indicating Assays : Monitor degradation products via UPLC-MS every 24 hours under physiological conditions (pH 7.4, 37°C) .

Basic: How is the compound’s solubility profile optimized for in vitro assays?

Answer:

  • Co-Solvents : Use DMSO (≤5% v/v) for stock solutions; dilute in PBS with 0.1% Tween-20 to prevent aggregation .
  • pH Adjustment : Solubilize the hydrochloride salt in mildly acidic buffers (pH 4–5) to enhance aqueous solubility .

Advanced: How can structure-activity relationship (SAR) studies guide derivatization of the azetidine-acetic acid core?

Answer:

  • Bioisosteric Replacement : Substitute oxazole with thiazole or pyridine to modulate electron density and binding affinity .
  • Side Chain Modification : Introduce methyl or fluorine groups at the azetidine 3-position to alter steric hindrance and metabolic stability .
  • Pharmacophore Mapping : Overlay crystal structures of target proteins (e.g., kinases) to optimize hydrogen bonding with the acetic acid moiety .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix Effects : Plasma proteins can interfere with LC-MS detection. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction .
  • Low Sensitivity : Derivatize the acetic acid group with pentafluorobenzyl bromide to enhance ionization in negative-ion mode MS .

Advanced: How is reactor design optimized for scalable synthesis of this compound?

Answer:

  • Continuous Flow Systems : Use microreactors to control exothermic azetidine ring formation and improve heat transfer .
  • Membrane Separation : Integrate nanofiltration to remove unreacted intermediates and recycle catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.